![molecular formula C14H8Cl3NO3 B185537 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid CAS No. 19356-90-2](/img/structure/B185537.png)

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid

Übersicht

Beschreibung

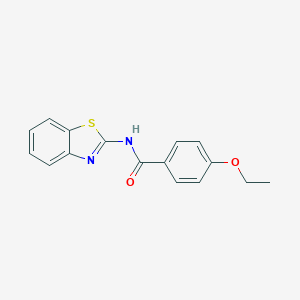

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid (2TPCA) is an organic compound with a wide range of uses in scientific research. It is a derivative of benzoic acid, and is typically used in the form of its sodium salt. 2TPCA has been used in a variety of experiments, ranging from biochemistry to pharmacology, and has been found to have a number of beneficial effects.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis of 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid can be achieved by the reaction of 2-amino benzoic acid with 2,4,5-trichloroaniline followed by acylation with chloroacetyl chloride and subsequent hydrolysis.

Starting Materials

2-amino benzoic acid, 2,4,5-trichloroaniline, chloroacetyl chloride, sodium hydroxide, hydrochloric acid, diethyl ether, wate

Reaction

2-amino benzoic acid is reacted with 2,4,5-trichloroaniline in the presence of chloroacetyl chloride and pyridine to yield N-(2,4,5-trichlorophenyl)-2-chloroacetamide., The resulting product is then hydrolyzed using sodium hydroxide to yield 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid., The product is then purified by recrystallization from a mixture of diethyl ether and water., The final product is obtained as a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology. It has been used to study the effects of chemicals on the human body, as well as to study the effects of drugs on the nervous system. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been used to study the effects of environmental pollutants on the human body.

Wirkmechanismus

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting COX-2, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid can reduce inflammation and pain. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are hormones that play a role in allergic reactions and asthma.

Biochemische Und Physiologische Effekte

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to have a number of beneficial effects on the human body. It has been found to reduce inflammation and pain, as well as to reduce allergic reactions and asthma symptoms. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to have anti-cancer properties, and has been shown to reduce the growth of certain types of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid is stable and can be stored for long periods of time without significant degradation. However, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid can be toxic in high concentrations, and should be handled with caution.

Zukünftige Richtungen

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has a wide range of potential future applications in scientific research. For example, it could be used to study the effects of environmental pollutants on the human body, or to study the effects of drugs on the nervous system. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid could be used to develop new drugs for the treatment of inflammation, pain, allergies, and asthma. Finally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid could be used to develop new treatments for cancer.

Eigenschaften

IUPAC Name |

2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3NO3/c15-9-5-11(17)12(6-10(9)16)18-13(19)7-3-1-2-4-8(7)14(20)21/h1-6H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENNKIPKBYUMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350725 | |

| Record name | 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid | |

CAS RN |

19356-90-2 | |

| Record name | 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2,4,5-TRICHLOROANILINO)CARBONYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)

![2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B185468.png)